

# Performance of 2-Morpholinoethanol from different commercial suppliers

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## Compound of Interest

Compound Name: 2-Morpholinoethanol

Cat. No.: B138140

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## A Researcher's Guide to Qualifying Commercial 2-Morpholinoethanol

### Introduction

**2-Morpholinoethanol** (also known as 4-(2-Hydroxyethyl)morpholine) is a versatile chemical compound utilized across various scientific disciplines, serving as a crucial intermediate in organic synthesis and a buffering agent in biological applications.<sup>[1][2]</sup> In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs), making its purity and consistency critical.<sup>[1][2]</sup> The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.<sup>[3][4]</sup> Consequently, researchers, scientists, and drug development professionals must rigorously evaluate and compare **2-Morpholinoethanol** from different commercial suppliers to ensure the quality and reproducibility of their work.

This guide provides a framework for the comparative performance evaluation of **2-Morpholinoethanol** from various commercial sources. Due to the limited availability of direct, publicly accessible comparative studies, this document outlines a series of recommended experimental protocols for in-house validation. By implementing these key quality control tests, researchers can objectively assess and select the most suitable supplier for their specific application.

## Key Quality Attributes for Comparison

When evaluating **2-Morpholinoethanol** from different suppliers, the following parameters are critical:

- **Purity:** The percentage of **2-Morpholinoethanol** in the product. While many suppliers claim purities of >98% or >99%, independent verification is essential.[\[5\]](#)
- **Impurity Profile:** The number and concentration of individual impurities. Organic impurities can arise from starting materials, byproducts, or degradation and may interfere with reactions or biological assays.[\[4\]](#)
- **Water Content:** The amount of residual water, which can affect reaction stoichiometry and product stability.
- **Functional Performance:** The compound's effectiveness in a relevant application, such as its buffering capacity in a pH-sensitive assay.

## Data Presentation

Quantitative data from the evaluation of different suppliers should be summarized for straightforward comparison. The following tables provide a template for organizing experimental results.

Table 1: Physicochemical Properties and Purity Assessment

Parameter	Supplier A (Lot 1)	Supplier A (Lot 2)	Supplier B (Lot 1)	Supplier C (Lot 1)	Supplier's Specification
Appearance	Clear, colorless liquid	Clear, colorless liquid	Clear, colorless liquid	Pale yellow liquid	Clear, colorless liquid
Purity (by GC, Area %)	99.5%	99.4%	98.9%	99.1%	>99.0%
Purity (by HPLC, Area %)	99.6%	99.5%	99.0%	99.2%	>99.0%
Number of Impurities >0.05%	2	2	4	3	Reportable impurities
Major Impurity (Area %)	0.25% (at RRT 1.2)	0.28% (at RRT 1.2)	0.45% (at RRT 1.5)	0.30% (at RRT 1.3)	N/A
Water Content (by Karl Fischer, % w/w)	0.15%	0.18%	0.45%	0.25%	<0.5%

Table 2: Functional Performance - Buffer Capacity

Parameter	Supplier A (Lot 1)	Supplier B (Lot 1)	Supplier C (Lot 1)	Control (e.g., High-Purity Standard)
Initial pH (0.1 M Solution)	8.65	8.62	8.68	8.66
pH after 0.01 M HCl addition	8.55	8.48	8.57	8.56
pH after 0.01 M NaOH addition	8.75	8.78	8.77	8.76
Enzyme Activity (% of Control)	99.5%	95.2%	98.8%	100%

## Experimental Protocols

The following protocols are provided as a guide. Researchers should ensure that any method is validated for their specific equipment and requirements.

### Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the purity of **2-Morpholinoethanol** and identifies potential volatile or semi-volatile impurities.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column. [\[6\]](#)
- Sample Preparation: Prepare a 1 mg/mL solution of **2-Morpholinoethanol** in HPLC-grade methanol.
- GC Conditions:
  - Injector Temperature: 250 °C

- Injection Volume: 1  $\mu$ L (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 60  $^{\circ}$ C, hold for 2 minutes, ramp at 10  $^{\circ}$ C/min to 220  $^{\circ}$ C, and hold for 5 minutes.
- MS Conditions:
  - Ion Source Temperature: 230  $^{\circ}$ C
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
- Data Analysis: Calculate purity based on the relative peak area of **2-Morpholinoethanol** compared to the total peak area. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

## Identity Confirmation and Purity by $^1\text{H}$ -NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) confirms the chemical structure and can reveal impurities that are not detected by chromatography.

- Instrumentation: 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of **2-Morpholinoethanol** in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform,  $\text{CDCl}_3$ ).
- Data Acquisition: Acquire a standard proton ( $^1\text{H}$ ) NMR spectrum.
- Data Analysis: Compare the obtained spectrum with a reference spectrum of **2-Morpholinoethanol**.<sup>[7]</sup> The characteristic peaks for **2-Morpholinoethanol** in  $\text{CDCl}_3$  are approximately:
  - $\delta$  2.51 (t, 4H, morpholine ring protons adjacent to N)

- $\delta$  2.62 (t, 2H, -N-CH<sub>2</sub>-CH<sub>2</sub>-OH)
- $\delta$  3.65 (t, 2H, -N-CH<sub>2</sub>-CH<sub>2</sub>-OH)
- $\delta$  3.72 (t, 4H, morpholine ring protons adjacent to O)
- A broad singlet for the hydroxyl proton (-OH) which can vary. Impurity signals can be identified and quantified by integrating their peaks relative to the main compound peaks.[8]

## Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in liquid samples.

- Instrumentation: Volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%).[9]
- Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite 5).[10]
- Procedure:
  - Standardize the Karl Fischer reagent with a certified water standard.
  - Add a precisely weighed amount of the **2-Morpholinoethanol** sample (typically 0.5-1.0 g) to the titration vessel.
  - Titrate the sample until the endpoint is reached. The instrument will automatically calculate the water content.
  - Perform the measurement in triplicate for each sample to ensure accuracy.[11][12]

## Functional Assay: Buffer Performance in an Enzymatic Reaction

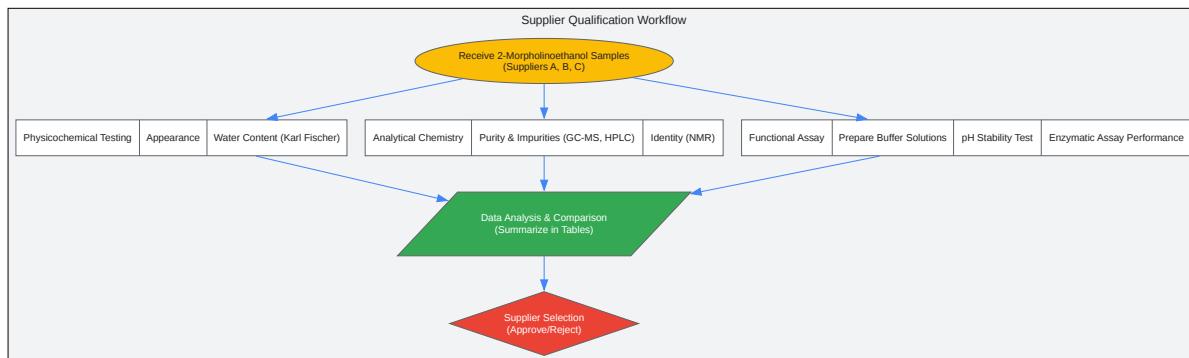
The performance of **2-Morpholinoethanol** as a buffer can be critical in biological assays. This protocol assesses its ability to maintain pH and its impact on enzyme activity.

- Assay System: A well-characterized, pH-sensitive enzyme (e.g., alkaline phosphatase).

- Materials:
  - Alkaline phosphatase enzyme.
  - Substrate (e.g., p-Nitrophenyl phosphate, pNPP).
  - **2-Morpholinoethanol** from different suppliers.
  - A high-purity, certified **2-Morpholinoethanol** as a control.
  - Spectrophotometer.
- Procedure:
  - Prepare 0.1 M buffer solutions of **2-Morpholinoethanol** from each supplier, adjusting the pH to the optimal range for the enzyme (e.g., pH 9.0).
  - Set up the enzymatic reaction in a microplate or cuvette containing the buffer, substrate, and enzyme.[13]
  - Monitor the rate of product formation (e.g., p-nitrophenol) by measuring the absorbance at 405 nm over time.[14]
  - Calculate the initial reaction velocity for the enzyme in the buffer from each supplier.
- Data Analysis: Compare the enzyme activity in the buffers made with **2-Morpholinoethanol** from different suppliers to the activity in the control buffer.[15] A significant decrease in activity may indicate the presence of inhibitory impurities.

## Mandatory Visualization

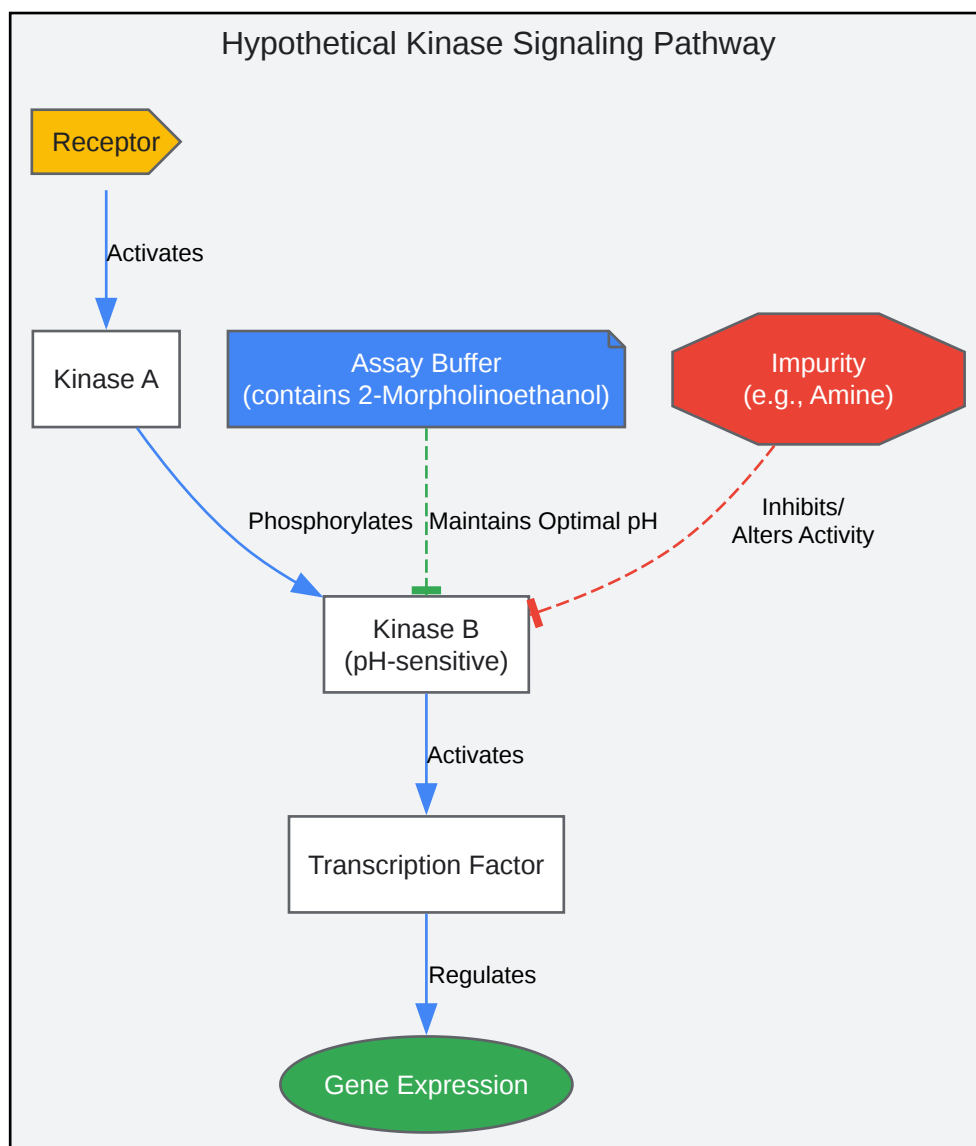
Diagrams are essential for visualizing complex workflows and pathways. The following have been created using the DOT language for Graphviz.



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Caption: Experimental workflow for qualifying **2-Morpholinoethanol** suppliers.





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Caption: Impact of buffer purity on a pH-sensitive enzyme in a signaling pathway.

## Conclusion

The selection of a high-quality chemical supplier is a foundational step for ensuring the validity and reproducibility of research, particularly in the context of drug development. While supplier specifications provide a baseline, they are not a substitute for rigorous, in-house analytical and functional testing. Impurities or lot-to-lot variability in a seemingly simple reagent like **2-Morpholinoethanol** can have cascading negative effects on experimental outcomes. By

implementing a systematic evaluation process as outlined in this guide, researchers can confidently select a supplier that meets the stringent quality standards required for their work, thereby mitigating risks and enhancing the reliability of their scientific findings.

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